1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorophenyl and tetrazolyl groups
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoroaniline with isocyanates to form the urea linkage, followed by the introduction of the tetrazole moiety through cycloaddition reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazolyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-(phenylurea): Lacks the tetrazole moiety, which may result in different biological activity and chemical reactivity.
1-(3-Fluorophenyl)-3-(phenylurea): Similar structure but with different substitution patterns, affecting its properties and applications.
Tetrazole derivatives: Compounds containing the tetrazole group but with different substituents, leading to variations in their chemical and biological behavior.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-10-4-3-5-11(8-10)23-14(20-21-22-23)9-18-15(24)19-13-7-2-1-6-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBHFCKZDCBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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